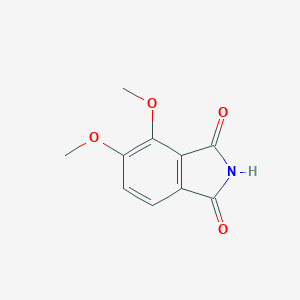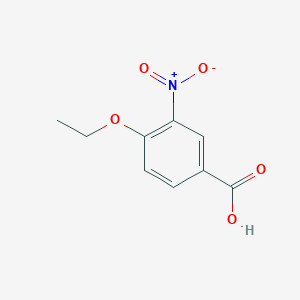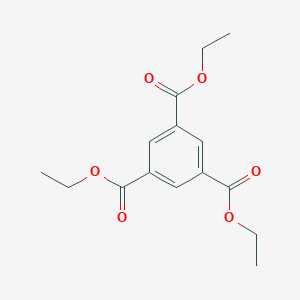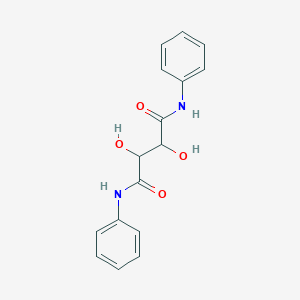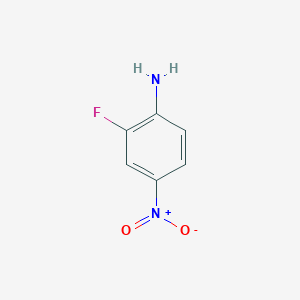
2-Fluoro-4-nitroaniline
Overview
Description
2-Fluoro-4-nitroaniline, with the CAS number 369-35-7, is an aniline derivative bearing a fluoride and a nitro group at 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .
Synthesis Analysis
The synthesis of this compound involves several steps. A patent describes a method involving the dissolution of cuprous cyanide in toluene and the NMP blended solution . The 2-fluoro-4-nitro bromobenzene made in the previous step is then added . After several hours of reaction, the solution is cooled to room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring with a fluoride and a nitro group at the 2- and 4-positions, respectively . The chemical formula is C6H5FN2O2 .Chemical Reactions Analysis
This compound exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point range of 122-130 °C . The molecular weight is 156.11 g/mol .Scientific Research Applications
1. Complex Formation with Metal Ions 2-Fluoro-4-nitroaniline has been studied for its ability to form complexes with various metal ions. Research by Devoto et al. (1982) on complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline demonstrates the potential of this compound in forming such complexes. These complexes are characterized by their specific structures, electronic spectra, and magnetic moments, suggesting applications in areas such as catalysis and materials science (Devoto et al., 1982).
2. Use as a Dye Intermediate this compound has been identified as significant in the USA as a novel dye intermediate. Its applications extend to the production of pharmaceuticals, insecticides, and more dyes, as reviewed by Bil (2007). This highlights its versatility and importance in various chemical industries (Bil, 2007).
3. Biochemical Photoprobes Development Pleixats et al. (1989) explored the use of 2-fluoro-4-nitroanisole, closely related to this compound, in the development of biochemical photoprobes. Their study on the nucleophilic photosubstitution of this compound with various amines indicates its potential use in biochemical applications, particularly as a photoprobe (Pleixats et al., 1989).
4. Analytical Chemistry Applications The mass spectral identification of isomeric fluoronitroanilines, including this compound, has been studied by Fu and Rosenberg (1980). They investigated the electron impact and methane chemical ionization mass spectra of these compounds, contributing to analytical chemistry, particularly in the identification and characterization of such compounds (Fu & Rosenberg, 1980).
5. Synthesis of Heterocyclic Systems Research on heterocyclic systems involving this compound has been conducted by Dahiya et al. (1989). They studied the synthesis of compounds like 8-fluorothiazolo[3,2-a]benzimidazol-3(2)-one, indicating the role of this compound in the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Dahiya et al., 1989).
6. Interaction with Biological Molecules Xiang et al. (2007) studied the interactions of nitroaniline isomers, including this compound, with bovine serum albumin. This research provides insights into the binding mechanisms of nitroanilines to proteins and their toxicological implications, which can be critical for drug design and environmental toxicology (Xiang et al., 2007).
Mechanism of Action
Target of Action
2-Fluoro-4-nitroaniline is an aniline derivative bearing a fluoride and a nitro group at the 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs)
Mode of Action
The amine group in this compound conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . This compound forms complexes with cobalt (II), nickel (II), and copper (II) .
Biochemical Pathways
It is used as a starting reagent in the synthesis of various compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 0.99 (iLOGP), indicating moderate lipophilicity .
Result of Action
This compound is used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from this compound, demonstrating an electrode capacity of 688.9 mAhg −1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to ensure adequate ventilation when handling this compound . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Safety and Hazards
Future Directions
2-Fluoro-4-nitroaniline has been used in the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential in the pharmaceutical industry . It has also been used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from this compound, demonstrating an electrode capacity of 688.9 mAhg −1 . These applications suggest promising future directions for this compound in various fields.
Properties
IUPAC Name |
2-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNCFZQCNCACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190380 | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-35-7 | |
| Record name | 2-Fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 369-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5CX67PNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoro-4-nitroaniline in pharmaceutical synthesis?
A1: this compound is a crucial building block in the multi-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane []. This spirocyclic compound serves as the starting material for TBI-223, a drug candidate currently under development for the treatment of tuberculosis [].
Q2: How is this compound synthesized, and what are the advantages of the reported method?
A2: One efficient synthesis route for this compound involves a three-step process starting from 3,4-difluoronitrobenzene []. The steps include ammonolysis, a Sandmeyer reaction, and finally, cyanidation to yield the desired product with high purity []. This method offers advantages such as low cost, mild reaction conditions, and scalability for industrial production [].
Q3: Has this compound been explored in other chemical applications besides pharmaceutical synthesis?
A3: Yes, research indicates that this compound is a ligand in the synthesis of organometallic ruthenium compounds []. These compounds, specifically [(η6-p-cymene)RuCl2(this compound)], have demonstrated moderate to strong in vitro cytotoxicity against A549 and MCF-7 human cancer cell lines []. This suggests potential applications in anticancer drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

